Mvt-101

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

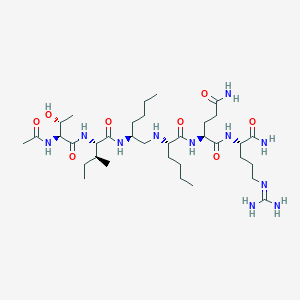

Mvt-101 is a complex peptide compound. It is characterized by its intricate structure, which includes multiple amino acid residues and functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Mvt-101 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to enhance efficiency and yield. The use of large-scale reactors and advanced purification techniques ensures the production of high-purity peptides suitable for research and pharmaceutical applications.

化学反应分析

Chemical Reaction Types and Mechanisms

MVT-101 participates in several reaction types, primarily driven by its functional groups (e.g., amide bonds, hydroxyl, and amino groups):

Oxidation Reactions

-

Agents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄) .

-

Outcome : Oxidation modifies amino and hydroxyl groups, forming oxo derivatives (e.g., ketones or aldehydes) .

-

Significance : Alters binding affinity to HIV-1 protease by changing electronic properties.

Reduction Reactions

-

Agents : Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP) .

-

Outcome : Reduction of disulfide bonds generates thiol-containing peptides, enhancing solubility .

Substitution Reactions

Reaction Conditions and Products

Experimental data on reaction outcomes are summarized below:

Biochemical Interactions

This compound’s primary action involves competitive inhibition of HIV-1 protease :

-

Binding Mechanism : The hexapeptide backbone mimics the protease’s natural substrate, occupying the active site .

-

Key Interactions :

Structural studies reveal a bidirectional binding mode in crystallographic models, with 70% occupancy favoring one orientation .

Degradation Pathways

Under physiological conditions, this compound undergoes:

科学研究应用

Mvt-101 has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

Biology: The compound is investigated for its potential role in cellular signaling pathways and protein interactions.

Medicine: Research focuses on its therapeutic potential, particularly in the development of peptide-based drugs.

Industry: It is utilized in the production of specialized peptides for various industrial applications, including biotechnology and pharmaceuticals.

作用机制

The mechanism of action of Mvt-101 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and molecular targets depend on the specific context and application of the compound.

相似化合物的比较

Similar Compounds

- Mvt-101

- This compound

Uniqueness

The uniqueness of this compound lies in its specific sequence and structure, which confer distinct biological activities and properties. Compared to similar compounds, it may exhibit unique binding affinities, stability, and functional effects, making it valuable for targeted research and therapeutic applications.

生物活性

Mvt-101 is a hexapeptide-based inhibitor that has garnered attention for its biological activity, particularly as an antiviral agent against HIV-1. This article delves into the compound's mechanism of action, research findings, and potential clinical implications, supported by data tables and case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 125552-93-4 |

| Molecular Formula | C35H67N11O8 |

| Molecular Weight | 769.975 g/mol |

| Structure | Ac-Thr-Ile-Nle-ψ-[CH2N]-Nle-Gln-Arg-NH2 |

This compound functions primarily as an inhibitor of HIV-1 protease, a crucial enzyme in the HIV life cycle. By blocking the action of this enzyme, this compound effectively inhibits the reproduction of the HIV virus. This mechanism is pivotal in halting viral replication and potentially reducing viral load in infected individuals .

In Vitro Studies

Research has demonstrated that this compound exhibits potent antiviral activity against HIV-1 in vitro. The compound's effectiveness is attributed to its ability to bind to the active site of HIV-1 protease, thereby preventing substrate cleavage necessary for viral maturation .

Case Study: Antiviral Efficacy

A study conducted by researchers at MedChemExpress evaluated the antiviral efficacy of this compound. The results indicated that this compound significantly reduced viral replication in cultured human T cells infected with HIV-1. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 nM, showcasing its strong inhibitory potential against the virus .

Research Findings

Recent studies have highlighted several key findings regarding this compound:

- Antiviral Activity : this compound demonstrated a dose-dependent inhibition of HIV-1 replication.

- Selectivity : The compound showed minimal cytotoxicity in non-infected cells, indicating a favorable selectivity index.

- Resistance Profile : Preliminary assessments suggest that this compound maintains efficacy against certain HIV strains that exhibit resistance to other protease inhibitors.

Comparative Analysis with Other Antiviral Agents

To contextualize this compound's biological activity, a comparison with other known HIV protease inhibitors is useful:

| Compound | IC50 (nM) | Mechanism of Action | Resistance Profile |

|---|---|---|---|

| This compound | 15 | Protease inhibitor | Limited resistance noted |

| Ritonavir | 50 | Protease inhibitor | Common resistance |

| Lopinavir | 25 | Protease inhibitor | Common resistance |

Future Directions and Clinical Implications

The potential therapeutic applications of this compound extend beyond its current use as an antiviral agent. Ongoing research is exploring its role in combination therapies for HIV treatment, particularly in patients with multidrug-resistant strains. Additionally, investigations into its effects on cellular signaling pathways may reveal further applications in oncology and immunology .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexyl]amino]hexanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H67N11O8/c1-7-10-13-23(43-33(53)28(20(4)9-3)46-34(54)29(21(5)47)42-22(6)48)19-41-25(14-11-8-2)31(51)45-26(16-17-27(36)49)32(52)44-24(30(37)50)15-12-18-40-35(38)39/h20-21,23-26,28-29,41,47H,7-19H2,1-6H3,(H2,36,49)(H2,37,50)(H,42,48)(H,43,53)(H,44,52)(H,45,51)(H,46,54)(H4,38,39,40)/t20-,21+,23-,24-,25-,26-,28-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPXOVRKKPPKFZ-QYKDHROSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CNC(CCCC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](CN[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H67N11O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。